molecular formula C15H10F3N5O B2463103 3,4-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 920464-79-5

3,4-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No. B2463103
CAS RN: 920464-79-5
M. Wt: 333.274
InChI Key: YLPBIWZFONZYBP-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, also known as DFTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of fluoro-substituted benzamides, including compounds similar to 3,4-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, have been extensively studied due to their potential applications in various fields. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles demonstrated potent cytotoxic activity in vitro, suggesting the significance of fluoro-substituted compounds in medicinal chemistry (Hutchinson et al., 2001). Similarly, the development of fluorine-18-labeled compounds for imaging applications shows the relevance of such chemical structures in diagnostic and therapeutic research (Lang et al., 1999).

Antimicrobial and Antipathogenic Activity

Research on thiourea derivatives, such as those related to the target compound, has revealed significant antimicrobial and antipathogenic activities. These findings suggest potential for developing novel antimicrobial agents targeting resistant bacterial strains and biofilm-associated infections (Limban et al., 2011).

Nonlinear Optical (NLO) Materials

Compounds with tetrazole-yl acylamide tectons, bearing fluoro substituents, have been investigated for their structural topologies and nonlinear optical properties. This research indicates the potential of such fluoro-substituted compounds in the development of NLO materials, which are crucial for photonic and optoelectronic applications (Liao et al., 2013).

Antitumor and Antifungal Activity

Fluorinated 1,2-benzisothiazol-3(2H)-ones and dithiobis(benzamides) have been synthesized and evaluated for their antifungal and antibacterial activities. The structure-activity relationship studies of these compounds highlight the importance of fluorine atoms in enhancing biological activity, paving the way for the development of new antitumor and antifungal agents (Carmellino et al., 1994).

properties

IUPAC Name

3,4-difluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O/c16-10-2-1-3-11(7-10)23-14(20-21-22-23)8-19-15(24)9-4-5-12(17)13(18)6-9/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPBIWZFONZYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

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